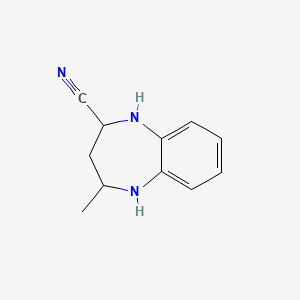
4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired benzodiazepine ring . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques like chromatography can further improve the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a high affinity for these receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine
- 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones
Uniqueness
4-Methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
38291-70-2 |
|---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-4-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-8-6-9(7-12)14-11-5-3-2-4-10(11)13-8/h2-5,8-9,13-14H,6H2,1H3 |
InChI-Schlüssel |
RNTHZAGFJUROMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC2=CC=CC=C2N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)

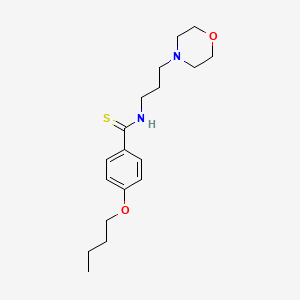

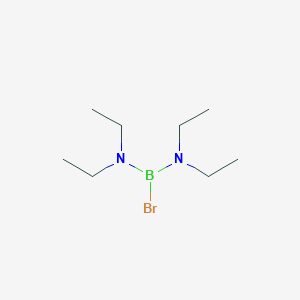
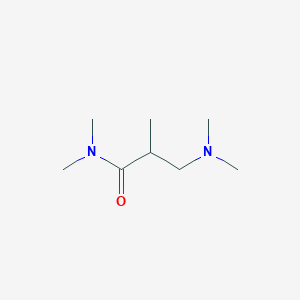
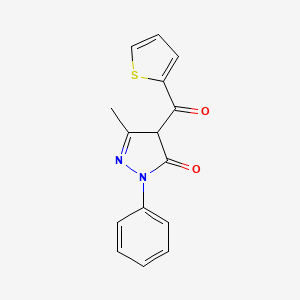
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)

![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)


![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)

